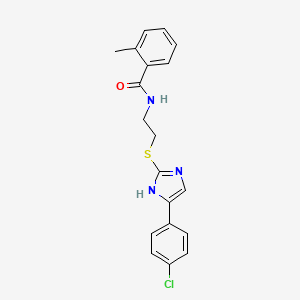

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVHNNUPWLODHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a thiazole moiety have been reported to have a wide range of biological activities, including antifungal, antimicrobial, and antitumor effects.

Mode of Action

It’s worth noting that compounds with a thiazole moiety often display interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties.

Comparison with Similar Compounds

Imidazole-Based Derivatives

- Compound W1 (): 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Structural Differences: Replaces the 4-chlorophenyl group with a benzimidazole-thioacetamido chain and a nitro-substituted benzamide. Activity: Exhibits antimicrobial and anticancer activity, suggesting that imidazole-thioether derivatives are promising scaffolds for therapeutic development .

Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Thiadiazole-Benzamide Hybrids

- Compound 8a () : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Preparation Methods

Cyclocondensation of 4-Chlorobenzaldehyde with Thiourea

The Debus-Radziszewski reaction is a classical method for imidazole synthesis. Here, 4-chlorobenzaldehyde reacts with thiourea and ammonium acetate in acetic acid under reflux to yield the imidazole-2-thiol derivative.

Reaction Conditions :

- 4-Chlorobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), ammonium acetate (2.0 equiv) in glacial acetic acid.

- Reflux at 120°C for 6–8 hours.

- Yield: ~75–80%.

The product is purified via recrystallization from ethanol, confirmed by ¹H NMR (DMSO-d₆): δ 7.45–8.10 (m, 4H, Ar-H), 13.20 (s, 1H, SH).

Thioether Formation: Alkylation of Imidazole-2-Thiol

Nucleophilic Substitution with 2-Bromoethylamine Hydrobromide

The thiol group undergoes alkylation with 2-bromoethylamine hydrobromide in basic conditions to form 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine .

Procedure :

- Dissolve 5-(4-chlorophenyl)-1H-imidazole-2-thiol (1.0 equiv) in dry DMF.

- Add 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (2.0 equiv).

- Stir at 60°C for 12 hours under nitrogen.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

- Yield: ~65–70%.

Characterization :

- ESI-MS : m/z 284.1 [M+H]⁺.

- ¹H NMR (CDCl₃): δ 2.80 (t, 2H, -SCH₂CH₂NH₂), 3.25 (t, 2H, -SCH₂CH₂NH₂), 7.40–8.05 (m, 4H, Ar-H).

Amide Bond Formation: Coupling with 2-Methylbenzoic Acid

Carbodiimide-Mediated Coupling

The terminal amine is acylated with 2-methylbenzoyl chloride using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.

Protocol :

- Dissolve 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine (1.0 equiv) and 2-methylbenzoic acid (1.2 equiv) in anhydrous DCM.

- Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).

- Stir at room temperature for 24 hours.

- Wash with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

- Yield: ~85–90%.

Analytical Data :

Alternative Synthetic Routes

One-Pot Tandem Cyclization and Alkylation

A patent-derived method employs Cu(OTf)₂ -catalyzed imine C–H functionalization to assemble the imidazole and thioether moieties simultaneously.

Steps :

- React 4-chlorophenylglyoxal with 2-aminoethanethiol in the presence of Cu(OTf)₂ (10 mol%) in MeCN at 80°C.

- Add 2-methylbenzoyl chloride directly to the reaction mixture.

- Isolate the product via filtration.

Critical Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.